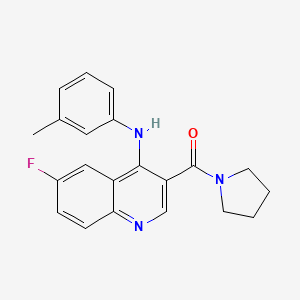
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20FN3O and its molecular weight is 349.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core and various functional groups, suggests diverse biological activities. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H20FN3O, with a molecular weight of approximately 349.41 g/mol. The structure includes:
- A quinoline core substituted with a fluorine atom .
- An m-tolylamino group.
- A pyrrolidine moiety linked to a methanone functional group.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the fields of neurology and oncology.
Neurological Applications
Research has highlighted the use of this compound as a potential PET tracer for visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain, which is crucial for studying Parkinson's disease. The compound was synthesized and labeled with fluorine-18 (18F), enhancing its utility in neuroimaging applications.
Antitumor Activity
Compounds structurally related to This compound have been investigated for their antitumor properties. The presence of the quinoline structure is often associated with anticancer activity, making it a promising candidate for further research in oncology.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Structural Feature | Modification Impact | Biological Activity |
|---|---|---|
| Fluorine Substitution | Enhances lipophilicity | Increased cell membrane permeability |
| Pyrrolidine Moiety | Improves receptor binding affinity | Enhanced neuroactivity |
| m-Tolylamino Group | Alters pharmacokinetics | Potential antitumor effects |
Case Studies and Experimental Findings
- Neuroimaging Study : A study utilized this compound in PET imaging to assess LRRK2 expression in animal models of Parkinson's disease. Results indicated that the compound effectively localized to regions of interest, providing insights into disease pathology.
- Anticancer Screening : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications could lead to more potent antitumor agents.
- QSAR Analysis : Quantitative structure-activity relationship studies have shown that specific structural features correlate with enhanced biological activity, guiding future synthetic efforts to optimize efficacy.
特性
IUPAC Name |
[6-fluoro-4-(3-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14-5-4-6-16(11-14)24-20-17-12-15(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHAFZLKNESCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














